Regioisomeric Differentiation: 1,4- vs. 1,3-Bis(chloromethyldimethylsilyloxy)benzene
The 1,4- and 1,3-regioisomers of bis(chloromethyldimethylsilyloxy)benzene are chemically distinct entities with unique spectral fingerprints, directly impacting material reproducibility and analytical traceability. The 1,4-isomer (target) exhibits a specific InChIKey of NUFQOWGPIMOSAY-UHFFFAOYSA-N and a distinct combination of NMR and FTIR spectra [1]. The 1,3-isomer, in contrast, has the InChIKey WDQWZASYSJFRSG-UHFFFAOYSA-N and a different spectral profile [2].
| Evidence Dimension | Structural Identity (InChIKey) |
|---|---|
| Target Compound Data | NUFQOWGPIMOSAY-UHFFFAOYSA-N |
| Comparator Or Baseline | WDQWZASYSJFRSG-UHFFFAOYSA-N (1,3-isomer) |
| Quantified Difference | Completely distinct unique chemical identifiers |
| Conditions | Calculated from molecular structure per IUPAC International Chemical Identifier standard |
Why This Matters
Analytical methods must be validated against the specific isomer to ensure correct material identification and avoid batch-to-batch variability in polymer synthesis.
- [1] SpectraBase (Wiley). 1,4-Bis(chloromethyldimethylsilyloxy)benzene (Compound ID: 18608KtWaae). Accessed 2026. View Source
- [2] SpectraBase (Wiley). 1,3-Bis(chloromethyldimethylsilyloxy)benzene (Compound ID: GCkt8KKO9xD). Accessed 2026. View Source
